molecular formula C18H35N3O B11348660 N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbutanamide

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbutanamide

Cat. No.: B11348660
M. Wt: 309.5 g/mol
InChI Key: JGEHCWMIZZZMOR-UHFFFAOYSA-N
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Description

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbutanamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a cyclohexyl group, and a butanamide moiety. It is often utilized in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-ethylpiperazine with cyclohexylmethyl chloride to form the intermediate N-(4-ethylpiperazin-1-yl)cyclohexylmethanamine. This intermediate is then reacted with 3-methylbutanoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are meticulously controlled to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the piperazine ring and the cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbutanamide is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylpiperazin-1-yl)cyclohexylmethanamine
  • 3-methylbutanoyl chloride
  • 4-ethylpiperazine

Uniqueness

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbutanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C18H35N3O

Molecular Weight

309.5 g/mol

IUPAC Name

N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]-3-methylbutanamide

InChI

InChI=1S/C18H35N3O/c1-4-20-10-12-21(13-11-20)18(8-6-5-7-9-18)15-19-17(22)14-16(2)3/h16H,4-15H2,1-3H3,(H,19,22)

InChI Key

JGEHCWMIZZZMOR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)CC(C)C

Origin of Product

United States

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